molecular formula C20H17N3O3 B13113752 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid

Cat. No.: B13113752
M. Wt: 347.4 g/mol
InChI Key: DSGOLESVOJUGOK-UHFFFAOYSA-N
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Description

4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are widely used in various fields due to their ability to form stable complexes with metals, making them valuable in coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the coupling of bipyridine derivatives with phenethylcarbamoyl groups. One common method is the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require an inert atmosphere and specific solvents like anhydrous THF.

Industrial Production Methods

Industrial production methods for bipyridine derivatives, including 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid, often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .

Mechanism of Action

The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 2,2’,6,6’-tetramethyl-4,4’-bipyridine .

Uniqueness

What sets 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid apart is its phenethylcarbamoyl group, which enhances its ability to form stable complexes and interact with biological molecules. This unique structure makes it particularly valuable in applications requiring high specificity and stability .

Biological Activity

4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, also known as compound 6E7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a bipyridine structure, which is known for its chelating properties and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and therapeutic development.

  • Molecular Formula : C20_{20}H17_{17}N3_3O3_3
  • Molecular Weight : 347.367 g/mol
  • Formal Charge : 0
  • Atom Count : 43
  • Bond Count : 45
  • Aromatic Bond Count : 18

These properties indicate that the compound has a significant degree of complexity, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various metal ions and proteins. The bipyridine moiety allows for coordination with transition metals, which can modulate enzymatic activity and influence cellular pathways.

Case Study: Inhibition of Protein Targets

Recent studies have shown that this compound exhibits inhibitory effects on specific protein targets involved in cancer progression. For instance, it has been reported to inhibit the activity of histone methyltransferases (HMTs), which play a critical role in epigenetic regulation and cancer biology. In vitro assays demonstrated that at concentrations as low as 10 μM, the compound significantly reduced the methylation activity of HMTs in human cancer cell lines .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target Concentration Tested Effect Observed
HMT InhibitionSETD810 μMSignificant reduction in methylation
CytotoxicityDLD1 Colon Cancer Cells15 μMInduction of mitotic spindle multipolarity
Apoptosis InductionVarious Cancer Cell LinesVariesIncreased apoptosis rates observed

These findings suggest that the compound not only inhibits specific enzymatic activities but also induces cellular responses that could be beneficial in cancer therapy.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate a favorable safety profile at therapeutic concentrations; however, further investigations are necessary to establish a comprehensive safety profile before clinical application.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26)

InChI Key

DSGOLESVOJUGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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